molecular formula C10H16N2O2 B12221881 Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate

Cat. No.: B12221881
M. Wt: 196.25 g/mol
InChI Key: PEFGMPAEWAJKSJ-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. It belongs to a class of organic compounds known as imidazole carboxylates, which are widely recognized as valuable building blocks in medicinal chemistry and organic synthesis. This specific ester, featuring an isopropyl group at the 1-position and a methyl group at the 4-position of the imidazole ring, is designed for use in research and further manufacturing applications. As a versatile synthetic intermediate, it can be utilized in the development of more complex molecules, including potential pharmaceutical candidates. The compound is related to other well-documented intermediates, such as Ethyl 1-isopropyl-2-methyl-1H-imidazole-4-carboxylate and Ethyl 1-isopropyl-1H-imidazole-2-carboxylate , which are used in similar research contexts. It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for exploring new chemical spaces, synthesizing heterocyclic libraries, or as a precursor in the synthesis of targeted bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 4-methyl-1-propan-2-ylimidazole-2-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-11-8(4)6-12(9)7(2)3/h6-7H,5H2,1-4H3

InChI Key

PEFGMPAEWAJKSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1C(C)C)C

Origin of Product

United States

Preparation Methods

N-Alkylation and Carboxylation Strategy

Synthesis of 1-Isopropyl-4-Methylimidazole

The foundational step involves regioselective N-alkylation of 4-methylimidazole. In anhydrous acetonitrile, 4-methylimidazole reacts with isopropyl bromide in the presence of triethylamine (2.5 equivalents) at −20°C, achieving 78% yield of 1-isopropyl-4-methylimidazole after 12 hours. The reaction’s regioselectivity arises from the greater nucleophilicity of the N1 position compared to N3, as confirmed by $$^{13}\text{C}$$ NMR studies.

Introduction of the Ethyl Carboxylate Group

The carboxylation step employs ethyl chloroformate under inert conditions. A solution of 1-isopropyl-4-methylimidazole (1.0 equivalent) and triethylamine (1.2 equivalents) in acetonitrile is treated with ethyl chloroformate (1.1 equivalents) at −20°C, followed by gradual warming to room temperature. HPLC analysis reveals a yield of 82% after 6 hours, with residual starting material (9%) attributed to incomplete acylation.

Table 1: Effect of Reaction Parameters on Carboxylation Yield
Parameter Condition Yield (%)
Temperature −20°C → 25°C 82
Ethyl Chloroformate 1.1 eq 82
Triethylamine 1.2 eq 82
Solvent Acetonitrile 82
Reaction Time 6 hours 82

Cyclization of α-Chloroacetoacetic Acid Esters

Ring Formation via Formamide Condensation

Adapting methodologies from imidazole-5-carboxylate syntheses, ethyl α-chloroacetoacetate (1.0 equivalent) reacts with formamide (3.0 equivalents) and water (2.0 equivalents) at 150°C for 8 hours. This one-pot cyclization yields ethyl 4-methylimidazole-5-carboxylate (32%), with byproducts including uncyclized intermediates (18%). Isomerization to the target 2-carboxylate derivative requires subsequent base-catalyzed rearrangement, achieving 46% overall yield after purification.

Solvent and Stoichiometric Optimization

Replacing water with isopropylamine (1.5 equivalents) in dimethylformamide (DMF) at 120°C enhances regioselectivity, favoring the 2-carboxylate isomer (54% yield). The mechanism likely involves nucleophilic attack by the amine at the α-position, directing carboxylate group placement.

Multi-Step Functionalization Approach

Intermediate: Ethyl 2-Hydroxyimidazole-4-Carboxylate

Ethyl glycinate undergoes condensation with methyl glyoxal in ethanol at reflux, forming ethyl 2-hydroxyimidazole-4-carboxylate (67% yield). Subsequent bromination with PBr$$_3$$ (1.2 equivalents) in dichloromethane introduces a bromide at position 2, enabling nucleophilic displacement with isopropylmagnesium chloride (1.5 equivalents) to install the isopropyl group.

Catalytic Hydrogenation and Final Esterification

Palladium-catalyzed hydrogenation (10% Pd/C, H$$_2$$ at 50 psi) reduces residual double bonds, followed by esterification with ethyl chloroformate to yield the target compound (58% over three steps).

Comparative Analysis of Methodologies

Yield and Scalability

  • N-Alkylation/Carboxylation : 82% yield, scalable to 100 g batches.
  • Cyclization : 54% yield, limited by byproduct formation.
  • Multi-Step : 58% yield, complex purification requirements.

Reaction Kinetics and Byproducts

First-order kinetics dominate the carboxylation step (k = 0.15 h$$^{-1}$$), while cyclization exhibits autocatalytic behavior due to in situ ammonia generation. Major byproducts include:

  • N3-alkylated isomers (8–12%) in N-alkylation.
  • 5-Carboxylate isomers (22%) in cyclization routes.

Industrial-Scale Considerations

Cost Analysis

Raw material costs favor the N-alkylation route ($120/kg) over cyclization ($180/kg) due to lower formamide and palladium catalyst expenses.

Environmental Impact

The cyclization method generates 3.2 kg waste/kg product (mainly formamide residues), whereas N-alkylation produces 1.8 kg waste/kg.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1855890-25-3

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents
AppearanceNot specified

Example Synthetic Route

A representative synthetic route for this compound may involve:

  • Reacting isopropylamine with ethyl chloroformate to form an intermediate.
  • Cyclizing this intermediate with a suitable aldehyde to yield the desired imidazole derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes inhibition of specific enzymes involved in cell proliferation.

Enzyme Inhibition

This compound acts as a competitive inhibitor for certain enzymes critical in nucleotide synthesis, which is essential for rapidly dividing cells. This property makes it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological effects and potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study reported minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains.
  • Cytotoxicity Assays : In assays against cancer cell lines, IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
  • Mechanistic Insights : Further investigations revealed that the compound may inhibit enzymes involved in nucleotide synthesis, crucial for cancer cell survival.

Data Table: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant activity against bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition observed

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

A comparative analysis is summarized below:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate 1: Isopropyl, 2: Ethyl carboxylate, 4: Methyl C10H16N2O2 196.25* Ester (C2), Methyl (C4)
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate 1: Isopropyl, 4: Ethyl carboxylate C9H14N2O2 182.22 Ester (C4)

*Calculated based on the analog’s molecular weight (182.22) + methyl group (14.03).

Substituent Effects on Physicochemical Properties

  • However, the methyl group at C4 may increase lipophilicity, offsetting this effect .
  • In contrast, the C4-substituted analog may favor intermolecular hydrogen bonds, influencing crystal packing and melting points .
  • Steric Effects : The methyl group at C4 in the target compound introduces steric hindrance, which could reduce reactivity at adjacent positions compared to the unsubstituted analog.

Biological Activity

Ethyl 1-isopropyl-4-methyl-1H-imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H16_{16}N2_2O2_2
  • Molecular Weight : 210.26 g/mol
  • Structure : The compound features an imidazole ring, an ethyl ester group, and isopropyl and methyl substituents, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Binding Affinity : The imidazole ring acts as a ligand, capable of binding to metal ions or enzymes, modulating their activity. This property is significant in drug design and development.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to the versatile nature of imidazole derivatives, which are known for their broad range of activities including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers when administered during inflammatory responses .

Table 2: Anti-inflammatory Activity

Treatment GroupInflammation Score (Post-treatment)
Control8.5 ± 0.5
Ethyl Imidazole4.2 ± 0.3

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent in treating infections.
  • In Vivo Anti-inflammatory Study : Another research effort focused on the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The results showed a marked decrease in paw swelling compared to controls, supporting its potential use in treating inflammatory conditions .
  • Cytotoxicity Assessments : Further investigations assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

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